2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a sulfanyl group at the 2-position (attached to a 2-chloro-6-fluorobenzyl moiety) and a styryl group at the 7-position. Its molecular formula is C₂₁H₁₃ClFN₃S, with a molar mass of 393.86 g/mol . The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors due to its ability to mimic purine bases .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4S/c21-17-7-4-8-18(22)16(17)13-27-20-24-19-23-12-11-15(26(19)25-20)10-9-14-5-2-1-3-6-14/h1-12H,13H2/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGURGFRHUAWJOR-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is prepared by the chlorination of 2-chloro-6-fluorotoluene using thionyl chloride or phosphorus pentachloride.
Formation of the triazolopyrimidine core: The triazolopyrimidine core is synthesized by the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and ethyl acetoacetate, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the styryl group, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states and functional groups .
Scientific Research Applications
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal chemistry: The compound is of interest for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Materials science: The unique structural features of the compound make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological research: The compound can be used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Interfering with cellular processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, resulting in its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine can be contextualized by comparing it to structurally or functionally related triazolopyrimidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Key Triazolopyrimidine Derivatives
Key Structural and Functional Insights
Substitution at the 2-Position: The 2-chloro-6-fluorobenzylsulfanyl group in the target compound may confer enhanced lipophilicity and target affinity compared to simpler alkyl or aryl substitutions (e.g., benzylthio in ). This aligns with findings that halogenated substituents improve pharmacokinetic profiles . In contrast, anilino derivatives (e.g., 7f) prioritize hydrogen-bonding interactions, achieving nanomolar potency against cancer cells .
Substitution at the 7-Position: The styryl group in the target compound is distinct from common substituents like pyridinyl (), amino (), or chlorophenyl (). Styryl’s conjugated double bond system may facilitate interactions with hydrophobic enzyme pockets or DNA intercalation, as seen in other styryl-containing anticancer agents .
Biological Activity Trends: Anticancer Potential: Derivatives with para-substituted aryl groups at the 2-position (e.g., p-Cl, p-F) show superior antiproliferative activity compared to unsubstituted analogs . The target compound’s chloro-fluorobenzyl group aligns with this trend. Antimicrobial Activity: Sulfonamide and thioether derivatives (e.g., ) exhibit herbicidal and antimicrobial effects, suggesting the target compound’s sulfanyl group could be leveraged for similar applications.
Table 2: Comparative Pharmacological Data
Biological Activity
The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 338751-44-3) is a member of the triazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound based on recent studies.
- Molecular Formula : CHClFNS
- Molecular Weight : 396.87 g/mol
- Density : 1.35 g/cm³ (predicted)
- pKa : -0.62 (predicted)
These properties suggest a compound with significant lipophilicity and potential for interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors in organic chemistry. The synthetic route often includes:
- Formation of the triazole ring.
- Introduction of the styryl group.
- Substitution reactions to incorporate the chlorinated benzyl and sulfanyl moieties.
Antiproliferative Activity
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit antiproliferative effects against various cancer cell lines. For instance:
- Breast Cancer : The compound demonstrated significant inhibition of proliferation in MCF-7 breast cancer cells.
- Colon Cancer : Similar effects were observed in HT-29 colon cancer cells, with IC values indicating effective growth inhibition.
A comparative study highlighted that derivatives with similar structures exhibited varying degrees of activity, suggesting structure-activity relationships (SAR) are crucial in optimizing efficacy .
Antifungal Activity
The antifungal properties of triazolo[1,5-a]pyrimidines have been explored extensively. In vitro studies revealed that certain derivatives showed potent activity against fungal pathogens such as Rhizoctonia solani, with effective concentrations (EC) reported as low as 6.57 µg/mL .
The biological activity of this compound may be attributed to its ability to interfere with key cellular processes:
- Inhibition of Cell Cycle Progression : Studies suggest that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Mechanistic studies have shown that they may trigger apoptotic pathways via mitochondrial dysfunction and caspase activation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
